molecular formula C12H12N2O2 B12521261 Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- CAS No. 820972-86-9

Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)-

Cat. No.: B12521261
CAS No.: 820972-86-9
M. Wt: 216.24 g/mol
InChI Key: PHUIRMVWTXCOAA-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzoyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- is unique due to its specific benzoyl group attached to the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

820972-86-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C12H12N2O2/c1-8(15)10-7-11(14-13-10)12(16)9-5-3-2-4-6-9/h2-6,11,14H,7H2,1H3

InChI Key

PHUIRMVWTXCOAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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